

Igmesine and its Effects on Endoplasmic Reticulum Stress: A Technical Guide

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Compound of Interest

Compound Name: *Igmesine*

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Abstract

The sigma-1 receptor (S1R) has emerged as a significant therapeutic target for a multitude of CNS and peripheral disorders characterized by cellular stress and protein misfolding.

Igmesine, a selective S1R agonist, demonstrates considerable potential in modulating the endoplasmic reticulum (ER) stress response, a key pathway implicated in cellular homeostasis and survival. This technical guide provides an in-depth analysis of **Igmesine**'s mechanism of action, its specific effects on the Unfolded Protein Response (UPR) pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Intersection of Igmesine, Sigma-1 Receptors, and ER Stress

1.1 Igmesine: A Selective Sigma-1 Receptor Agonist **Igmesine** ($C_{23}H_{29}N$) is a high-affinity and selective ligand for the sigma-1 receptor (S1R).[1] Initially investigated for its antidepressant properties, its clinical development was discontinued.[1] However, ongoing research has revitalized interest in **Igmesine** and other S1R agonists for their neuroprotective capabilities, which are largely attributed to their role in mitigating cellular stress.[1][2]

1.2 The Sigma-1 Receptor (S1R): A Unique ER Chaperone The S1R is a 223-amino acid transmembrane protein, unique in its sequence with no mammalian homologues.[3] It primarily

resides in the mitochondria-associated ER membrane (MAM), a specialized subdomain that forms a critical interface between the ER and mitochondria.[4][5] At the MAM, S1R acts as a ligand-operated molecular chaperone.[2][3] In its inactive state, S1R forms a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[2][5]

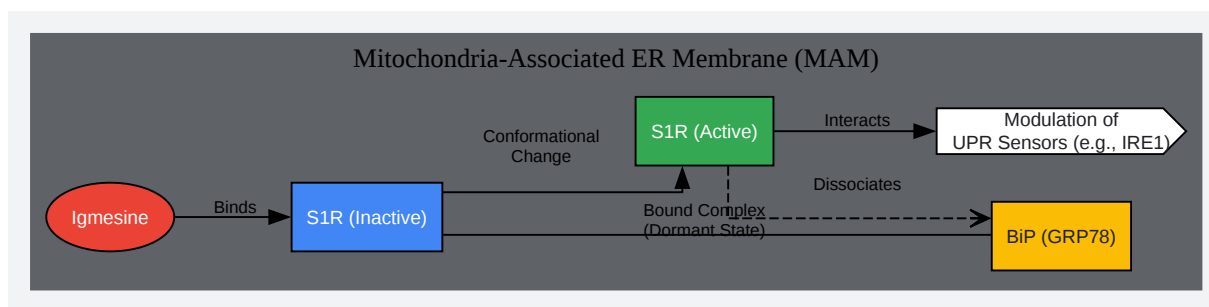
1.3 Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) The ER is a vital organelle responsible for the synthesis, folding, and modification of a vast number of proteins.[6] A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or high secretory demand, can disrupt the ER's protein-folding capacity. This leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[6] To restore homeostasis, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR).[7] The UPR is mediated by three ER-resident transmembrane sensor proteins:

- Inositol-requiring enzyme 1 (IRE1)[7]
- PKR-like ER kinase (PERK)[7][8]
- Activating transcription factor 6 (ATF6)[7][9]

Initially, the UPR aims to resolve the stress by reducing protein translation, increasing the production of chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic program to eliminate the damaged cell.[8][10]

Core Mechanism: How Igmesine Modulates ER Stress

The primary mechanism by which **Igmesine** influences ER stress is through its activation of the S1R. Upon binding of an agonist like **Igmesine**, the S1R dissociates from BiP.[2][5] This dissociation "unleashes" both BiP and S1R, allowing them to interact with other client proteins. Freed BiP can assist in refolding proteins, while the activated S1R can directly engage with and modulate the activity of UPR sensors, particularly IRE1.[2][5][11]



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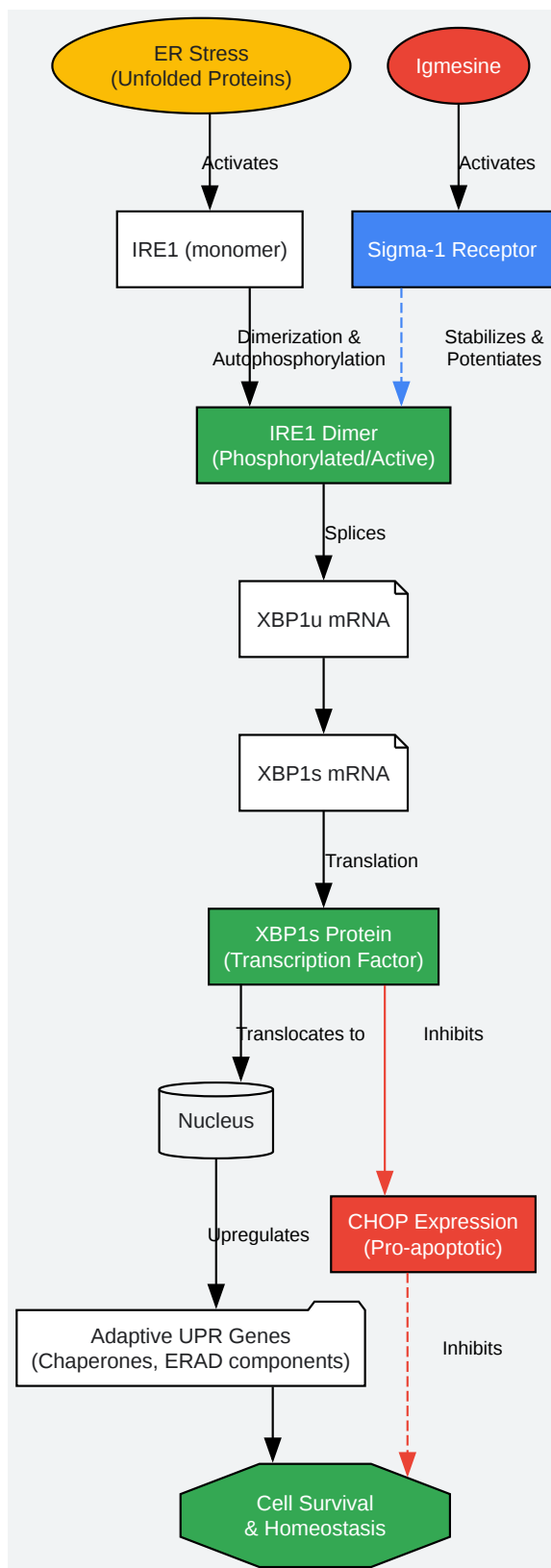
Caption: Activation of the Sigma-1 Receptor (S1R) by **Igmeline** at the MAM.

Effects on Specific UPR Pathways

Evidence strongly suggests that S1R activation preferentially modulates the IRE1 branch of the UPR, promoting a pro-survival, adaptive response.

3.1 The IRE1 Pathway Under ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[12] This RNase excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[13] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD.[4][13]

S1R has been shown to directly interact with and stabilize the activated IRE1 monomer at the MAM.[2][4][11] This interaction prolongs IRE1's RNase activity, thereby enhancing the production of XBP1s.[4][11] By boosting this adaptive arm of the UPR, S1R activation helps restore ER homeostasis and promotes cell survival. Furthermore, increased XBP1s can inhibit the expression of the pro-apoptotic transcription factor CHOP.[4]



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Caption: Igmesine's potentiation of the adaptive IRE1 signaling pathway.

3.2 The PERK and ATF6 Pathways The role of S1R activation on the other two UPR branches is less defined and appears to be context-dependent.

- **PERK Pathway:** Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α), which attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[8][14] Some studies suggest that treatment with S1R agonists can reduce the expression of phosphorylated PERK (p-PERK), indicating a dampening of this stress pathway.[15]
- **ATF6 Pathway:** ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. [9][16] This domain then moves to the nucleus to activate the transcription of ER chaperones.[9] Current evidence suggests that S1R activation may not significantly alter ATF6 signaling.[15]

Quantitative Data on S1R Ligands and ER Stress

The following tables summarize quantitative data from studies investigating the binding affinity of S1R ligands and their effects on key UPR markers. While data for **Igmesine** itself is limited in recent ER stress literature, data from other selective S1R agonists are presented as they act through the same primary mechanism.

Table 1: Binding Affinities of Selected Sigma-1 Receptor Ligands

Compound	Receptor	Ki (nM)	Source / Assay System
Igmesine	Sigma-1	Not specified, but selective	[17]
(+)-Pentazocine	Sigma-1	4.8	[18] (Reference Compound)
Haloperidol	Sigma-1	2.6	[18] (Reference Compound)
Fluvoxamine	Sigma-1	36.3	[3]

| Cutamesine (SA4503) | Sigma-1 | 16.9 |[3] |

Table 2: Effects of Sigma-1 Receptor Agonists on UPR Marker Expression

Treatment	Model System	Marker	Change vs. Control/Vehicle	Reference
PRE-084 (S1R Agonist)	Mouse Spinal Cord Injury	p-IREα/IRE ratio	~50% decrease vs. Saline	[19]
PRE-084 (S1R Agonist)	Mouse Spinal Cord Injury	XBP-1s/XBP-1u ratio	~40% decrease vs. Saline	[19]
PRE-084 (S1R Agonist)	Mouse Spinal Cord Injury	CHOP	~60% decrease vs. Saline	[19]
Comp-AD (S1R Agonist)	Mouse Stroke Model	p-PERK expression	Significantly reduced at 1 day	[15]
Comp-AD (S1R Agonist)	Mouse Stroke Model	p-IRE1α expression	Significantly reduced at 1 day	[15]
Cutamesine (SA4503)	Rat Cardiac Arrest Model	CHOP	Significantly lower vs. CPR group	[20]

| Cutamesine (SA4503) | Rat Cardiac Arrest Model | Caspase-12 | Significantly lower vs. CPR group |[20] |

Note: The decreases observed in markers like p-IRE α and CHOP in injury models[15][19] reflect the protective effect of S1R agonists, which mitigate the overall ER stress response compared to the untreated injured group.

Key Experimental Protocols

Verifying the effects of a compound like **Igmesine** on ER stress requires a multi-faceted approach. Below are detailed methodologies for core experiments.

5.1 Protocol: Sigma-1 Receptor Radioligand Binding Assay This assay determines the binding affinity (K_i) of a test compound (e.g., **Igmesine**) for the S1R.

- Objective: To determine the equilibrium inhibition constant (K_i) of **Igmesine**.
- Materials:
 - Membrane homogenates from guinea pig liver (high in S1R).[3][21]
 - Radioligand: [3 H]-(+)-pentazocine, a selective S1R ligand.[21]
 - Non-specific binding agent: Haloperidol (10 μ M) or unlabeled (+)-pentazocine.[3][22]
 - Binding buffer: 50 mM Tris-HCl, pH 8.0.[3]
 - Test compound: **Igmesine**, at increasing concentrations.
 - Scintillation counter and vials.
- Procedure:
 - Preparation: Prepare dilutions of **Igmesine**.
 - Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [3 H]-(+)-pentazocine (near its K_D value, e.g., 2.4 nM), and varying concentrations of

Igmesine.^[3] For total binding, omit **Igmesine**. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.

- Equilibration: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.^[3]^[22]
- Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **Igmesine**. Determine the IC₅₀ (concentration of **Igmesine** that inhibits 50% of specific binding) using non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the radioligand concentration and K_D is its dissociation constant.

5.2 Protocol: Western Blotting for UPR Proteins This method quantifies the levels of key UPR-related proteins.

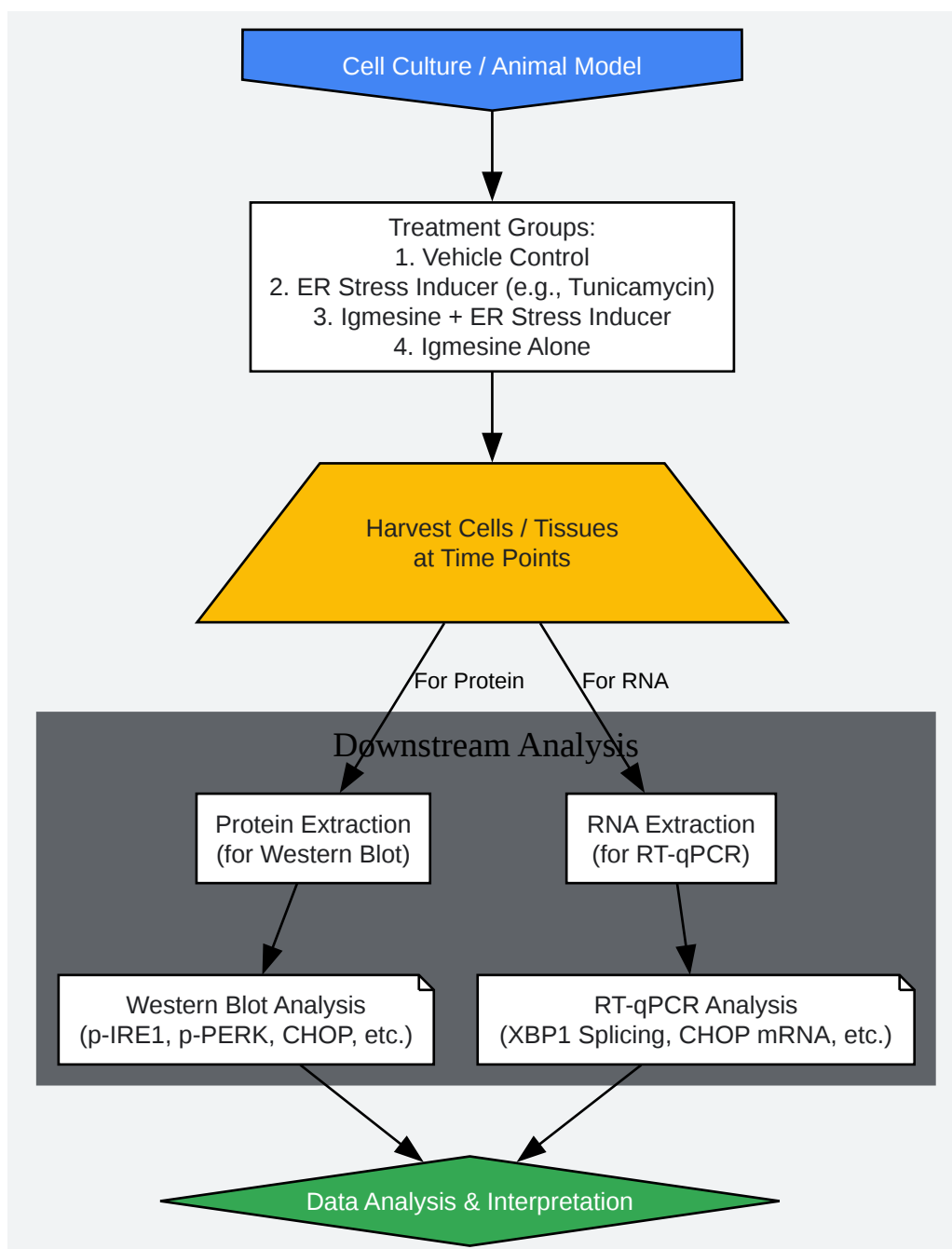
- Objective: To measure changes in the expression and phosphorylation state of proteins like BiP, p-PERK, PERK, p-IRE1, IRE1, CHOP, and ATF6.^[23]
- Materials:
 - Cell or tissue lysates from control and **Igmesine**-treated groups (with or without an ER stress inducer like tunicamycin or thapsigargin).^[7]
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - Protein quantification assay (e.g., BCA assay).
 - SDS-PAGE gels, electrophoresis and transfer apparatus.
 - PVDF or nitrocellulose membranes.
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Primary antibodies specific to target proteins (e.g., anti-p-PERK, anti-CHOP).[23]
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).
- Imaging system.
- Procedure:
 - Lysate Preparation: Lyse cells or tissues and quantify total protein concentration.
 - Electrophoresis: Denature an equal amount of protein from each sample and separate by size using SDS-PAGE.
 - Transfer: Transfer the separated proteins from the gel to a membrane.
 - Blocking: Block the membrane to prevent non-specific antibody binding.
 - Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C. After washing, incubate with a corresponding secondary antibody.
 - Detection: Apply the chemiluminescent substrate and capture the signal using an imager.
 - Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β -actin or GAPDH). For phosphoproteins, normalize to the total protein level (e.g., p-PERK vs. total PERK).[24]

5.3 Protocol: RT-qPCR for XBP1 Splicing This assay specifically measures the activation of the IRE1 pathway.

- Objective: To quantify the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.[25]
- Materials:
 - RNA extraction kit.
 - cDNA synthesis kit (reverse transcriptase).

- qPCR instrument and reagents (e.g., SYBR Green).
- PCR primers designed to amplify a region of XBP1 mRNA that includes the 26-nucleotide intron.
- Procedure:
 - RNA Extraction & cDNA Synthesis: Extract total RNA from samples and reverse-transcribe it into cDNA.
 - PCR Amplification: Perform PCR using the specific XBP1 primers. The unspliced transcript will yield a larger PCR product than the spliced transcript.
 - Detection & Analysis:
 - Gel-based: Separate the PCR products on an agarose gel. The two distinct bands for XBP1u and XBP1s can be visualized and their intensities quantified.[\[25\]](#)
 - qPCR-based: Use primers that specifically flank the splice site or use a fluorescent probe system to differentiate and quantify the two isoforms in real-time.[\[26\]](#)
 - Normalization: Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).[\[25\]](#)



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